Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE: . This compound is characterized by its unique structure, which includes a thiophene ring substituted with cyclopentylcarbamoyl, methyl, and methylbenzamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the cyclopentylcarbamoyl, methyl, and methylbenzamido groups.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes .
Scientific Research Applications
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect signaling pathways involved in cell growth and apoptosis
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,5-DIMETHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but lacks the cyclopentylcarbamoyl group.
ETHYL 2-(4-METHYLBENZAMIDO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Similar structure with a dihydrocyclopenta ring.
Uniqueness
The presence of the cyclopentylcarbamoyl group in ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C22H26N2O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O4S/c1-4-28-22(27)17-14(3)18(20(26)23-16-7-5-6-8-16)29-21(17)24-19(25)15-11-9-13(2)10-12-15/h9-12,16H,4-8H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
WBAUOHBXNGAECW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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